Diethyl fumarate
Overview
Description
Diethyl fumarate is an organic compound with the molecular formula C8H12O4 . It is the diethyl ester of fumaric acid and is known for its role in various chemical reactions and industrial applications. The compound is characterized by its clear, colorless liquid form and is commonly used as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Diethyl fumarate, like its close relative dimethyl fumarate, is an electrophilic compound that primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . Additionally, this compound also targets the gasdermin D (GSDMD) protein, a key player in the process of pyroptosis, a form of programmed cell death .
Mode of Action
This compound is thought to interact with its targets through a process of alkylation . This involves the compound reacting with thiol groups in the target proteins, leading to modifications that can alter the function of these proteins . For instance, this compound can react with GSDMD at crucial cysteine residues, preventing its interaction with caspases and thereby limiting its ability to induce cell death .
Biochemical Pathways
This compound influences several biochemical pathways. It up-regulates the Nrf2 pathway , leading to an increased expression of Nrf2 target genes . These genes are involved in the production of antioxidant enzymes and molecules that help the cell respond to oxidative stress . Furthermore, this compound can inhibit the maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .
Pharmacokinetics
Dimethyl fumarate is rapidly and extensively metabolized by esterases to its active metabolite, monomethyl fumarate (MMF) . The pharmacokinetic parameters of MMF, including maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve, have been studied .
Result of Action
The activation of the Nrf2 pathway by this compound leads to an increased production of antioxidant enzymes and molecules, helping the cell to better respond to oxidative stress . This can have a protective effect on cells, reducing damage and promoting survival . The inhibition of GSDMD by this compound can prevent pyroptosis, thereby reducing inflammation and cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s electrophilic nature means that it can react with a variety of nucleophiles present in the cellular environment . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that fumarase, a well-known tricarboxylic-acid-cycle enzyme in the mitochondrial matrix, is involved in generating energy for the cell through a metabolic pathway called the Krebs cycle .
Cellular Effects
Studies on dimethyl fumarate, a related compound, have shown that it can affect various types of cells and cellular processes . For example, it has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice .
Molecular Mechanism
It is known that dimethyl fumarate, a related compound, is quickly hydrolyzed by esterases in the gastrointestinal tract, tissues, and blood to form monomethyl fumarate (MMF), its active metabolite .
Temporal Effects in Laboratory Settings
It is known that the compound has certain thermophysical properties, such as a specific boiling point and critical temperature .
Dosage Effects in Animal Models
Studies on dimethyl fumarate, a related compound, have shown that it can have significant effects at certain dosages .
Metabolic Pathways
Diethyl fumarate is involved in the Krebs cycle, a key metabolic pathway in cells
Transport and Distribution
Studies on fumarate, a related compound, have shown that it can be detected in living cells in vivo and animal tissues ex vivo .
Subcellular Localization
It is known that fumarase, a related compound, is mainly localized in mitochondria and significant amounts of this protein are not present in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of ethanol with fumaric acid. The process involves the use of large-scale reactors and continuous distillation to purify the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Diethyl fumarate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diethyl maleate.
Reduction: It can be reduced to form diethyl succinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Diethyl maleate
Reduction: Diethyl succinate
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl fumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of polymers, plasticizers, and surface coatings
Comparison with Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl maleate: Used as a reagent in organic synthesis and as a plasticizer.
Dimethyl maleate: Used in the production of polymers and as an intermediate in organic synthesis.
Uniqueness: Diethyl fumarate is unique due to its specific reactivity in Diels-Alder reactions and its role in the synthesis of various organic compounds. Its ability to modulate oxidative stress pathways also sets it apart from other similar compounds .
Properties
CAS No. |
623-91-6 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
diethyl but-2-enedioate |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IEPRKVQEAMIZSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)OCC |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC |
boiling_point |
214 °C |
Color/Form |
White crystal or in liquid form |
density |
1.0452 g/cu cm at 20 °C |
flash_point |
104 °C Closed Cup |
melting_point |
0.8 °C |
Key on ui other cas no. |
623-91-6 |
physical_description |
Colorless liquid; [CHEMINFO] |
Pictograms |
Corrosive; Irritant |
Related CAS |
26298-06-6 |
solubility |
Insoluble in water; soluble in acetone and choloform SLIGHTLY SOL IN WATER |
Synonyms |
Fumaric Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; (E)-But-2-enedioic Acid Diethyl Ester; Diethyl Fumarate; Ethyl Fumarate; NSC 20954; (E)-2-Butenedioic Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; |
vapor_density |
5.93 (Air = 1) |
vapor_pressure |
0.17 [mmHg] Vapor pressure: 1 mm Hg at 53.2 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl fumarate?
A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques are commonly employed. * Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of DEF. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze the purity of DEF. [, , ]
Q3: What is the solubility of this compound?
A3: this compound is soluble in most organic solvents but insoluble in petroleum ether. []
Q4: How does this compound behave under high pressure with CO2?
A4: Studies on the vapor-liquid equilibria of DEF with supercritical CO2 show that the amount of CO2 dissolved in the liquid DEF increases with pressure and decreases with temperature. This information is relevant for potential extraction and purification processes. []
Q5: Can this compound participate in Diels-Alder reactions?
A5: Yes, DEF acts as a dienophile in Diels-Alder reactions. For example, it reacts with perfluorocyclopentadiene to yield a Diels-Alder adduct. This reaction follows the "cis" principle, favoring the formation of the cis isomer. []
Q6: What is the role of this compound in free radical polymerization?
A6: DEF is often used as a comonomer in free radical polymerization. Research has focused on its copolymerization with:* Styrene: This reaction, often catalyzed by zinc bromide, has been studied extensively, including investigations into electroinitiation, photoinitiation, and the influence of penultimate-unit effects on polymerization kinetics. [, , , , ]* Vinyl Acetate: Studies have investigated the influence of temperature and comonomer composition on the polymerization rate and molecular weight. []
Q7: Has this compound been used in electrocatalytic reactions?
A7: Yes, research has explored the electrocatalytic hydrogenation of DEF. Factors such as the electrode material (Fe showed promise), current density, pH, supporting electrolyte, and co-solvent significantly influence the reaction efficiency. []
Q8: How does the structure of this compound influence its reactivity in radical additions?
A9: Studies comparing DEF with its cis isomer, diethyl maleate, in reactions with α-hydroxyalkyl radicals show distinct stereoselectivity. This difference highlights how the geometry of the alkene influences its interaction with the attacking radical. []
Q9: Are there challenges in formulating this compound for specific applications?
A10: Yes, DEF's properties can pose formulation challenges, particularly in biomedical contexts. Research has explored using DEF as a crosslinking agent for biodegradable polymers like poly(propylene fumarate) (PPF). This approach aims to improve the mechanical properties and degradation behavior of these materials for applications such as bone tissue engineering. [, ]
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